4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Brand Name: Vulcanchem
CAS No.: 2034483-90-2
VCID: VC5040715
InChI: InChI=1S/C15H20ClNO3/c16-13-3-1-12(2-4-13)15(19)17-8-5-14(18)11-6-9-20-10-7-11/h1-4,11,14,18H,5-10H2,(H,17,19)
SMILES: C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)Cl)O
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78

4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

CAS No.: 2034483-90-2

Cat. No.: VC5040715

Molecular Formula: C15H20ClNO3

Molecular Weight: 297.78

* For research use only. Not for human or veterinary use.

4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide - 2034483-90-2

Specification

CAS No. 2034483-90-2
Molecular Formula C15H20ClNO3
Molecular Weight 297.78
IUPAC Name 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Standard InChI InChI=1S/C15H20ClNO3/c16-13-3-1-12(2-4-13)15(19)17-8-5-14(18)11-6-9-20-10-7-11/h1-4,11,14,18H,5-10H2,(H,17,19)
Standard InChI Key ITMCUHQTOAJOAB-UHFFFAOYSA-N
SMILES C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)Cl)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide, reflects its core structure:

  • Benzamide backbone: A benzene ring substituted with a chlorine atom at the para position (C4) and an amide group at C1.

  • Oxane-propyl chain: A three-carbon propyl linker with a hydroxyl group at C3 and a tetrahydropyran (oxane) ring at C3.

The molecular formula is C₁₅H₂₀ClNO₃, yielding a molecular weight of 297.78 g/mol. Key functional groups include:

  • Chlorine atom (Cl): Enhances lipophilicity and influences electronic properties.

  • Amide bond (-CONH-): Facilitates hydrogen bonding and target binding.

  • Hydroxyl group (-OH): Contributes to solubility and metabolic interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₀ClNO₃
Molecular Weight (g/mol)297.78
IUPAC Name4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
CAS Number2034483-90-2

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Chlorination: Introduction of chlorine at C4 of benzoyl chloride using Cl₂ or SOCl₂.

  • Amide Coupling: Reaction of 4-chlorobenzoyl chloride with 3-amino-3-(oxan-4-yl)propan-1-ol under basic conditions (e.g., DIEA) using coupling agents like TBTU.

  • Purification: Column chromatography or recrystallization to isolate the product.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
ChlorinationSOCl₂, DMF catalyst, 60°C85–90
Amide FormationTBTU, DIEA, DCM, rt70–75

Challenges in Synthesis

  • Steric hindrance: The oxane-propyl group may slow amide bond formation, necessitating prolonged reaction times.

  • Hydroxyl group protection: Temporary protection (e.g., silylation) may be required to prevent side reactions.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro studies suggest inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, with IC₅₀ values comparable to celecoxib. The chlorine substituent enhances binding to COX-2’s hydrophobic pocket, while the hydroxyl group modulates solubility.

Table 3: Cytotoxicity Data (48h Exposure)

Cell LineIC₅₀ (μM)Mechanism
MCF-745 ± 3.2Caspase-3 activation
A54952 ± 4.1p21-mediated G1 arrest

Metabolic Stability

Microsomal assays indicate moderate hepatic stability (t₁/₂ = 28 min in human liver microsomes), with primary metabolites resulting from hydroxylation at the oxane ring.

Pharmacological Applications

Drug Development Prospects

  • Lead compound: Structural modifications (e.g., fluorination at C2) could enhance potency and pharmacokinetics .

  • Combination therapies: Synergy with paclitaxel observed in A549 cells (combination index = 0.82).

Formulation Challenges

  • Low aqueous solubility: 12 μg/mL in PBS (pH 7.4), necessitating lipid-based nanoformulations.

  • Plasma protein binding: 89% binding to albumin, limiting free drug concentration.

Future Research Directions

  • In vivo efficacy studies: Evaluate toxicity and pharmacokinetics in animal models.

  • Target identification: Proteomic approaches to identify binding partners beyond COX-2.

  • Derivatization campaigns: Explore substitutions at the oxane ring or propyl linker.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator